Product packaging for 8-Aminoisoquinolin-5-ol(Cat. No.:CAS No. 91668-45-0)

8-Aminoisoquinolin-5-ol

Cat. No.: B3361191
CAS No.: 91668-45-0
M. Wt: 160.17 g/mol
InChI Key: BCIFJDGSMDSLLM-UHFFFAOYSA-N
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Description

8-Aminoisoquinolin-5-ol ( 91668-45-0) is a high-purity aminoisoquinoline derivative offered for scientific research and development. This compound has a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol . It is characterized by its amino and hydroxyl functional groups positioned on the isoquinoline ring system, which may be represented by the SMILES notation Nc1ccc(O)c2ccncc12 . Calculated physical properties include a density of approximately 1.363 g/cm³ and a boiling point of around 429.22°C . As a potential building block in organic synthesis, this compound is of interest in the exploration of novel chemical entities. Its structural features are similar to those of the 8-aminoquinoline class of compounds, which are known for their diverse biological profiles and have been investigated for various applications . Researchers can utilize this chemical in the design and synthesis of new molecules for investigative purposes. This product is strictly for research and further manufacturing use. It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B3361191 8-Aminoisoquinolin-5-ol CAS No. 91668-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-aminoisoquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIFJDGSMDSLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538632
Record name 8-Aminoisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91668-45-0
Record name 8-Aminoisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Aminoisoquinolin 5 Ol and Its Analogues

Direct Synthesis Routes to 8-Aminoisoquinolin-5-ol

Direct synthesis routes aim to construct the this compound molecule through the functionalization of a pre-formed isoquinoline (B145761) or by building the heterocyclic system with the required substituents already in place or in a latent form.

Strategies Involving Nitro Group Reduction to Amino Functionality

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. This approach is advantageous because nitration of aromatic systems is often a well-established and predictable reaction. The synthesis of this compound via this method would typically involve the synthesis of an 8-nitroisoquinolin-5-ol intermediate, followed by reduction of the nitro group.

The reduction of aromatic nitro groups can be achieved using a variety of reagents and conditions, allowing for compatibility with other functional groups present in the molecule. masterorganicchemistry.comresearchgate.net Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, often under a hydrogen atmosphere. google.com Chemical reduction methods are also widely employed, utilizing reagents like tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) powder in acetic acid, or sodium dithionite (B78146) (Na2S2O4). google.comnih.gov The choice of reducing agent is crucial to avoid the reduction of the isoquinoline ring itself. thieme-connect.de

For instance, the synthesis could proceed from isoquinolin-5-ol, which is then nitrated to introduce a nitro group at the 8-position. Subsequent reduction of the nitro group would yield the final product. The conversion of a nitro group to an amine is a pivotal transformation as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent, which can be a consideration for any further derivatization. masterorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent/Catalyst Conditions Notes
H₂, Pd/C Methanol (B129727) or Ethanol (B145695), Room Temperature Common, high efficiency, can sometimes reduce other functional groups.
Fe, Acetic Acid Reflux A classic and cost-effective method for large-scale reductions. nih.gov
SnCl₂, HCl Room Temperature or gentle heating Widely used, effective for a range of nitroarenes.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic system A mild reducing agent, useful when other sensitive groups are present. thieme-connect.de
Titanium(III) Chloride Aqueous solution Can also be used for the direct conversion of nitroso compounds. thieme-connect.de

Multi-step Reaction Pathways for Isoquinoline Functionalization

Multi-step pathways allow for the sequential introduction of functional groups onto the isoquinoline core. This approach offers flexibility in the order of reactions and the types of reagents used, enabling precise control over the final structure. A hypothetical multi-step synthesis of this compound could start from a simpler, commercially available isoquinoline derivative.

For example, one could envision a route starting with 5-hydroxyisoquinoline (B118818). The challenge would then be the regioselective introduction of an amino group at the C8 position. This might involve an initial protection of the hydroxyl group, followed by a directed C-H amination or a nitration/reduction sequence as described above. The development of site-selective C-H functionalization reactions has become a powerful tool in modern organic synthesis. nih.gov

Precursor-Based Synthetic Approaches

These methods rely on the use of already substituted isoquinoline derivatives as starting materials, which are then further modified to achieve the target structure of this compound.

Utilization of Isoquinoline Derivatives as Starting Materials

The use of readily available isoquinoline precursors can significantly shorten the synthetic sequence. For example, starting from 8-aminoisoquinoline, the task would be the introduction of a hydroxyl group at the 5-position. This could potentially be achieved through a sequence of sulfonation followed by alkali fusion, or through a diazonium salt intermediate. Conversely, starting with isoquinolin-5-ol, the introduction of the C8-amino group is the key step. thieme-connect.de

The synthesis of various aminoquinoline and aminoisoquinoline derivatives has been reported in the literature, providing a toolbox of reactions that could be adapted for the synthesis of this compound. mdpi.com

Directed Functionalization Methods for Positional Selectivity

Achieving positional selectivity, especially on a complex heterocyclic system like isoquinoline, is a significant synthetic challenge. Directed C-H functionalization has emerged as a powerful strategy to control the regioselectivity of reactions. mdpi.com This often involves the use of a directing group that coordinates to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. nih.gov

Novel Synthetic Strategies for Isoquinoline Scaffolds

Beyond the functionalization of a pre-existing isoquinoline ring, numerous methods have been developed to construct the isoquinoline scaffold itself. These methods often allow for the incorporation of substituents during the ring-forming process, providing a direct entry to functionalized isoquinolines. While classic methods like the Bischler-Napieralski and Pictet-Spengler reactions are still widely used, modern advancements have focused on transition-metal-catalyzed approaches. nih.govrsc.orgnih.gov

For instance, rhodium(III) or ruthenium(II)-catalyzed C-H activation and annulation reactions of benzimides or similar precursors with alkynes have become a powerful tool for the synthesis of a wide variety of substituted isoquinolones and isoquinolines. mdpi.comorganic-chemistry.org These methods offer high efficiency and functional group tolerance. The appropriate choice of starting materials with the necessary hydroxyl and nitro (or masked amino) functionalities could potentially lead to a convergent synthesis of this compound.

Recent literature highlights various catalytic systems for isoquinoline synthesis, including palladium and copper-catalyzed reactions that allow for the construction of densely functionalized isoquinoline cores. organic-chemistry.org These novel strategies provide alternative and often more efficient routes to complex isoquinoline derivatives, which could be applied to the synthesis of this compound. nih.govrsc.org

Table 2: Modern Synthetic Reactions for Isoquinoline Scaffolds

Reaction Name/Type Key Reactants Catalyst/Conditions Description
Bischler-Napieralski Reaction β-phenylethylamine, Acyl chloride Dehydrating agent (e.g., P₂O₅, POCl₃) Intramolecular cyclization to form a 3,4-dihydroisoquinoline, followed by oxidation. nih.gov
Pictet-Spengler Reaction β-phenylethylamine, Aldehyde/Ketone Acid catalyst Condensation and subsequent intramolecular cyclization to form a tetrahydroisoquinoline. rsc.org
Pomeranz–Fritsch Reaction Benzaldehyde (B42025), 2,2-dialkoxyethylamine Acid catalyst Synthesis of the isoquinoline core from readily available starting materials. rsc.org
Rh(III)/Ru(II)-catalyzed C-H Annulation Benzamide/Oxime, Alkyne [Cp*RhCl₂]₂ or similar Direct C-H activation of the benzene (B151609) ring and cyclization with an alkyne to form the isoquinoline ring. organic-chemistry.org
Palladium-catalyzed Annulation o-halobenzaldehyde, Alkyne, Amine source Pd catalyst Sequential coupling and cyclization reactions to build the isoquinoline system. organic-chemistry.org

Cyclization Reactions in Isoquinoline Synthesis

Traditional methods for isoquinoline synthesis rely on the construction of the heterocyclic ring from acyclic precursors through intramolecular cyclization. The Bischler-Napieralski and Pomeranz-Fritsch reactions are two of the most prominent examples.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. clockss.orgorganicreactions.org This reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). clockss.orgorganicreactions.org The success of this reaction is often dependent on the electronic nature of the aromatic ring, with electron-donating groups facilitating the electrophilic aromatic substitution. nih.gov For the synthesis of an 8-aminoisosquinolin-5-ol analogue, a plausible starting material would be an appropriately substituted phenethylamine (B48288), for example, N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide. The methoxy (B1213986) groups at positions 2 and 5 of the phenethylamine precursor would direct the cyclization to the desired positions to form a 5,8-dimethoxyisoquinoline (B6204768) derivative.

The Pomeranz-Fritsch reaction provides another route to the isoquinoline skeleton. This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com A modification of this reaction, known as the Schlittler-Muller modification, utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal. chemistry-reaction.com For the synthesis of an 8-aminoisosquinolin-5-ol analogue, a potential starting material would be 2,5-dimethoxybenzaldehyde. The subsequent cyclization would yield a 5,8-dimethoxyisoquinoline.

A summary of these classical cyclization reactions is presented in the table below.

ReactionPrecursorsReagentsProductRef
Bischler-Napieralskiβ-arylethylamidePOCl₃, PPA3,4-Dihydroisoquinoline clockss.orgorganicreactions.org
Pomeranz-FritschBenzaldehyde, 2,2-dialkoxyethylamineH₂SO₄Isoquinoline wikipedia.orgchemistry-reaction.com

Following the formation of the 5,8-dimethoxyisoquinoline core via either of these cyclization methods, subsequent functional group manipulations would be necessary to arrive at 8-aminoisoisoquinolin-5-ol. This would typically involve regioselective nitration at the C8 position, followed by reduction of the nitro group to an amine, and finally, demethylation of the methoxy group at the C5 position to a hydroxyl group.

Transition Metal-Catalyzed Coupling Approaches

Modern synthetic strategies often employ transition metal catalysts to achieve C-N bond formation, offering alternative routes to aminated isoquinolines. Palladium-catalyzed coupling reactions, in particular, have become powerful tools for the introduction of amino groups onto aromatic rings.

While direct C-H amination of the isoquinoline core is an attractive strategy, it often suffers from challenges in regioselectivity. A more controlled approach involves the use of a pre-functionalized isoquinoline, such as a halo-isoquinoline. For instance, if a 8-halo-5-methoxyisoquinoline could be synthesized, a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) could be employed to introduce the amino group at the C8 position. This method offers a high degree of control over the position of amination.

The table below summarizes a potential transition metal-catalyzed approach.

ReactionSubstrateReagentsProduct
Buchwald-Hartwig Amination8-Halo-5-methoxyisoquinolineAmine source, Palladium catalyst, Ligand, Base8-Amino-5-methoxyisoquinoline

Chemo- and Regioselective Synthesis Considerations

The synthesis of 8-aminoisoisoquinolin-5-ol is complicated by the need to control both chemoselectivity (differentiating between the amino and hydroxyl groups) and regioselectivity (directing substituents to the C5 and C8 positions).

Regioselectivity in the cyclization reactions is primarily dictated by the substitution pattern of the starting materials. In the Bischler-Napieralski reaction, the position of cyclization onto the aromatic ring is directed by the existing substituents. For a 2,5-disubstituted phenethylamine, cyclization is expected to occur at the C6 position, leading to the desired 5,8-disubstituted isoquinoline. Similarly, in the Pomeranz-Fritsch reaction, the substitution pattern of the starting benzaldehyde determines the substitution pattern of the resulting isoquinoline.

The introduction of the amino group at the C8 position often relies on electrophilic aromatic substitution, such as nitration, on a 5-methoxyisoquinoline (B1338356) precursor. The methoxy group at C5 is an ortho-, para-director. Nitration of 5-methoxyisoquinoline would be expected to yield a mixture of 6-nitro and 8-nitro isomers. The separation of these isomers can be challenging, and directing the nitration selectively to the C8 position is a key hurdle. One strategy to overcome this is to introduce a blocking group at the C6 position to favor substitution at C8.

Chemoselectivity is crucial when deprotecting the hydroxyl group in the presence of the amino group. The methoxy group is a common protecting group for the hydroxyl functionality. Demethylation is typically achieved using strong acids such as HBr or Lewis acids like BBr₃. These conditions can potentially affect the amino group. Therefore, careful selection of the demethylation agent and reaction conditions is necessary to selectively cleave the methyl ether without affecting the amino group. Alternatively, the amino group can be protected, for example as an amide, prior to demethylation to prevent unwanted side reactions. The protecting group can then be removed in a subsequent step.

Chemical Reactivity and Transformation Studies of 8 Aminoisoquinolin 5 Ol

Reactions Involving the Amino Group

The primary aromatic amino group at the C-8 position is a key site for nucleophilic reactions, allowing for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The lone pair of electrons on the nitrogen atom of the amino group makes it an effective nucleophile. It can participate in nucleophilic substitution reactions, typically with alkyl halides, where it attacks the electrophilic carbon atom, displacing the halide leaving group. This reaction is a fundamental process for the alkylation of amines.

N-acylation and N-alkylation are cornerstone reactions for modifying the amino group of 8-Aminoisoquinolin-5-ol. These transformations are widely used to synthesize amides and substituted amines.

Acylation: The amino group readily reacts with acylating agents like acyl halides or anhydrides to form stable amide derivatives nih.govwikipedia.org. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of 8-aminoquinoline (B160924) with acyl chlorides can be catalyzed by copper, leading to the efficient synthesis of N-acyl-8-aminoquinolines nih.gov. The resulting amide functionality is a critical component in many biologically active molecules and serves as a powerful directing group in C-H activation reactions wikipedia.orgnih.govmdpi.com.

Alkylation: Direct alkylation of the amino group can be achieved using various alkylating agents. For example, C5-H alkylation of 8-aminoquinolines has been accomplished using aldehydes in a reaction that functionalizes the quinoline (B57606) ring system, showcasing the directing influence of the amino group researchgate.net.

Table 1: Examples of N-Acylation and N-Alkylation Reactions
Reaction TypeReactantReagent/CatalystProduct TypeReference
N-Acylation8-AminoquinolineAcyl Halides / Copper CatalystN-Acyl-8-aminoquinoline nih.gov
N-Acylation8-AminoquinolineTriterpenoic Acid Chlorides / TriethylamineTriterpenoid Amide of 8-Aminoquinoline mdpi.com
N-Alkylation8-Aminoquinoline AmidesAldehydesC5-Alkylated 8-Aminoquinoline Amide researchgate.net

The primary amino group of this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Research has demonstrated the synthesis of Schiff bases from 8-aminoquinoline and various aldehydes, such as 2-hydroxy naphthaldehyde, ortho-vanillin, and 2,6-pyridinedicarboxaldehyde (B58191) asianpubs.orgnih.govresearchgate.net. The reactions are typically carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695) asianpubs.orgnih.gov. The resulting Schiff bases are often stable, crystalline solids and are of significant interest due to their coordination chemistry and potential applications as ligands for metal complexes asianpubs.orggoogle.com.

Table 2: Synthesis of Schiff Bases from 8-Aminoquinoline
Aldehyde ReactantSolventReaction ConditionsProductReference
2,6-PyridinedicarboxaldehydeWaterReflux for 0.5 hBis-imine Schiff Base asianpubs.org
2-Hydroxy NaphthaldehydeMethanolReflux for 4 h at 75 °CN-(2-hydroxynaphthalen-1-ylmethylene)quinolin-8-amine nih.govresearchgate.net
ortho-VanillinMethanolRefluxN-(2-hydroxy-3-methoxybenzylidene)quinolin-8-amine nih.govresearchgate.net
SalicylaldehydeOrganic SolventRefluxN-(salicylidene)quinolin-8-amine google.com

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the C-5 position provides another reactive site, primarily for electrophilic attack on the oxygen atom or for participation in coordination with metal ions.

The hydroxyl group can be converted into an ether or an ester through O-alkylation and O-acylation, respectively. These reactions modify the polarity and hydrogen-bonding capability of the molecule.

O-Alkylation: In the presence of a base, the hydroxyl group is deprotonated to a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with an alkyl halide to form an ether. Studies on related isoquinolinols have shown that O-alkylation can be achieved using reagents like butyl iodide in the presence of potassium hydroxide (B78521) or benzyl (B1604629) bromide with sodium hydride thieme-connect.de. The Mitsunobu reaction offers another route, where an alcohol can be used to alkylate the hydroxyl group, although selectivity between N- and O-alkylation can be a challenge and is influenced by factors like solvent and reagent stoichiometry researchgate.netrsc.org.

O-Acylation: Similar to other phenols, the hydroxyl group can be acylated using acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields the corresponding ester derivative.

Table 3: Examples of O-Alkylation of Isoquinolinols
SubstrateAlkylating AgentBase/ReagentSolventProduct TypeReference
Isoquinolin-7-olButyl IodideKOHButanol7-Butoxyisoquinoline thieme-connect.de
Isoquinolin-5-olBenzyl BromideNaHDMF5-(Benzyloxy)isoquinoline thieme-connect.de
Isoquinolin-1-one(Hetero)benzylic AlcoholsMitsunobu ReagentsVarious1-Alkoxyisoquinoline rsc.org

The this compound scaffold is structurally related to 8-hydroxyquinoline (B1678124) (8-HQ), a classic and powerful bidentate chelating agent dovepress.comnih.gov. The proximity of the phenolic hydroxyl group at C-5 and the isoquinoline (B145761) ring nitrogen at C-2 allows the molecule to form stable five-membered chelate rings with a wide variety of metal ions scispace.com.

Upon deprotonation, the oxygen of the hydroxyl group and the lone pair of electrons on the ring nitrogen act as two donor sites, binding to a metal ion. This chelating ability is a hallmark of the 8-hydroxyquinoline framework and is responsible for many of its applications nih.govnih.gov. It readily forms insoluble complexes with numerous metal ions, including but not limited to Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺ scispace.com. The stoichiometry of the complex depends on the coordination number of the metal ion; for example, a metal with a coordination number of four will complex with two ligand molecules . This strong chelating property is fundamental to its use in analytical chemistry and in the design of functional materials scispace.com.

Table 4: Metal Ions Chelated by the 8-Hydroxyquinoline Scaffold
Metal IonTypical Complex Stoichiometry (Ligand:Metal)Reference
Copper (Cu²⁺)2:1 nih.gov
Zinc (Zn²⁺)2:1 nih.gov
Iron (Fe³⁺)3:1
Aluminum (Al³⁺)3:1 scispace.com
Magnesium (Mg²⁺)2:1
Nickel (Ni²⁺)2:1

Insufficient Data Available for Comprehensive Analysis of this compound Reactivity

A thorough investigation into the chemical reactivity and transformation of this compound has revealed a significant lack of specific, publicly available scientific literature and data required to construct a detailed article based on the provided outline. While research exists on related compounds, such as 8-aminoquinoline and 8-hydroxyquinoline derivatives, this information cannot be accurately extrapolated to the unique chemical behavior of this compound. The combined electronic effects of the amino and hydroxyl groups at positions 8 and 5, respectively, would uniquely influence the reactivity of the isoquinoline ring system, and without direct studies on this specific molecule, any detailed discussion would be speculative.

The search for specific experimental data on the electrophilic aromatic substitution, ring-modification, rearrangement, hydrogenation, and reduction of this compound did not yield the detailed research findings necessary to populate the requested sections and data tables. The available literature focuses on the reactivity of isoquinoline cores with either an amino or a hydroxyl substituent, but not both in the 8- and 5-positions. For instance, studies on 8-aminoquinolines have detailed selective C5-halogenation and nitration, but the presence of a hydroxyl group at the 5-position would fundamentally alter the directing effects and reactivity. Similarly, while the chemistry of 8-hydroxyquinolines is well-documented, the influence of an 8-amino group on these reactions is not described.

Without dedicated studies on this compound, providing a scientifically accurate and thorough article that adheres strictly to the requested outline is not possible at this time. Further empirical research is needed to elucidate the specific chemical transformations of this compound.

Derivatization and Structural Modification of 8 Aminoisoquinolin 5 Ol

Design and Synthesis of Substituted 8-Aminoisoquinolin-5-ol Derivatives

The rational design of functionalized analogues of 8-aminoisochinolin-5-ol is guided by principles aimed at fine-tuning its electronic, steric, and pharmacokinetic properties. A key strategy involves leveraging computational methods and structure-activity relationship (SAR) studies to predict how specific structural changes will impact the molecule's behavior. This approach has been successfully applied to the related 8-hydroxyquinoline (B1678124) scaffold to develop potent inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.gov In that context, SAR exploration and the use of machine learning-based activity scoring functions guided the optimization of physico-chemical properties to enhance cellular activity. nih.gov

For 8-aminoisochinolin-5-ol, design principles would focus on:

Modulation of Lipophilicity: Introducing alkyl or aryl substituents onto the isoquinoline (B145761) ring or functional groups can alter the molecule's solubility and membrane permeability.

Enhancement of Target Binding: The amino and hydroxyl groups are prime sites for hydrogen bonding. Modifications can be designed to enhance interactions with specific biological targets by introducing additional hydrogen bond donors or acceptors, or by altering the steric profile to fit a binding pocket.

Introduction of New Functionalities: Incorporating groups like halogens, nitro groups, or imidazoles can introduce new electronic properties or provide handles for further chemical reactions, such as cross-coupling. nih.gov

Improving Aqueous Solubility: For applications requiring high water solubility, zwitterionic moieties like amino acids (e.g., proline) can be incorporated into the structure, a strategy that has proven effective for 5-nitro-8-hydroxyquinoline derivatives. nih.gov

The diversification of the 8-aminoisochinolin-5-ol structure can be achieved through a variety of synthetic pathways that target the aromatic core or the existing amino and hydroxyl functional groups. While direct synthetic examples for 8-aminoisochinolin-5-ol are not extensively documented, established methodologies for isoquinolines and quinolines provide a clear roadmap for potential derivatization.

Key synthetic strategies include:

C-H Activation/Annulation: Modern catalytic methods, such as Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes, offer a powerful route to construct functionalized isoquinolone cores which can be precursors to substituted isoquinolines. mdpi.com

Electrophilic Aromatic Substitution: The isoquinoline ring, activated by the amino and hydroxyl groups, is susceptible to electrophilic substitution reactions such as halogenation (bromination, chlorination) and nitration. These reactions would likely occur at the positions most activated by the electron-donating groups.

Cross-Coupling Reactions: Halogenated derivatives of 8-aminoisochinolin-5-ol can serve as substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkynyl, and amino substituents.

Functionalization of the Amino Group: The 8-amino group can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with aldehydes and ketones to form Schiff bases.

Functionalization of the Hydroxyl Group: The 5-hydroxyl group can be converted into ethers via Williamson ether synthesis or into esters through reaction with acylating agents.

Table 1: Potential Synthetic Pathways for Diversification of this compound

Reaction Type Reagents & Conditions Potential Product Feature
Halogenation N-Bromosuccinimide (NBS) or SO₂Cl₂ Bromo- or Chloro-substituted isoquinoline core
Nitration HNO₃, H₂SO₄ Nitro-substituted isoquinoline core
Suzuki Coupling Arylboronic acid, Pd catalyst, base Aryl-substituted isoquinoline
Acylation Acetyl chloride, pyridine (B92270) 8-Acetamido derivative
O-Alkylation Alkyl halide, base (e.g., K₂CO₃) 5-Alkoxy derivative
Schiff Base Formation Aromatic aldehyde, acid catalyst 8-Imino derivative

Functional Group Interconversions on the Isoquinoline Skeleton

Functional group interconversions provide a powerful tool for accessing derivatives that are not directly available through primary synthetic routes. For the 8-aminoisochinolin-5-ol scaffold, both the amino and hydroxyl groups can be transformed into a range of other functionalities.

Diazotization of the Amino Group: The 8-amino group can be converted to a diazonium salt using nitrous acid (NaNO₂, HCl). This intermediate is highly versatile and can be subsequently converted into a variety of substituents, including halogens (Sandmeyer reaction), a hydroxyl group (hydrolysis), a cyano group, or a hydrogen atom (deamination).

Reduction of the Isoquinoline Core: The aromatic isoquinoline ring system can be catalytically hydrogenated to yield the corresponding tetrahydroisoquinoline derivative. This transformation introduces chirality and conformational flexibility, which can be crucial for specific applications.

Oxidation/Reduction of Substituents: If nitro derivatives are prepared (as described in 4.1.2), the nitro group can be reduced to an amino group, providing access to di-amino-isoquinolinol compounds. Conversely, the primary amino group could potentially be oxidized.

Preparation of Fused Heterocyclic Systems Incorporating this compound Moieties

The synthesis of fused heterocyclic systems expands the structural complexity and diversity of compounds derived from 8-aminoisochinolin-5-ol. The existing functional groups serve as anchor points for the construction of additional rings. Such strategies are well-established in heterocyclic chemistry for creating novel polycyclic frameworks. google.comresearchgate.net

Potential approaches include:

Building from the Amino and an Adjacent Ring Carbon (C7): Reactions that involve the amino group and the adjacent C7 position can lead to fused systems. For instance, a Skraup or Doebner-von Miller reaction, if conditions could be tailored, might lead to the formation of a new pyridine ring, resulting in a phenanthroline-like structure.

Intramolecular Cyclization Strategies: A common method involves first attaching a side chain to either the amino or hydroxyl group, which contains a functional group that can then react with a position on the isoquinoline ring to close a new ring. This "tert-amino effect" is a known strategy for cyclization in N,N-dialkylanilines and related heterocycles. nih.gov

Condensation Reactions: The 8-amino group can react with 1,2- or 1,3-dicarbonyl compounds or their equivalents to form fused five- or six-membered heterocyclic rings, respectively, such as imidazoles or pyrazines. For example, condensation with an α-haloketone followed by cyclization could yield an imidazo[1,2-a]isoquinoline derivative. This approach is used broadly in the synthesis of fused heterocycles. researchgate.net

Synthesis of Metal Complexes Featuring this compound Ligands

The 8-aminoisochinolin-5-ol molecule is an excellent candidate for use as a chelating ligand in coordination chemistry. The spatial arrangement of the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group allows it to function as a bidentate N,O-donor ligand, forming thermodynamically stable complexes with a variety of metal ions. This chelating ability is analogous to that of the extensively studied 8-aminoquinoline (B160924) and 8-hydroxyquinoline ligands. researchgate.net

The synthesis of these metal complexes typically involves the reaction of 8-aminoisochinolin-5-ol with a suitable metal salt in a 1:1, 1:2, or 1:3 metal-to-ligand molar ratio in an appropriate solvent.

General Synthetic Procedure: A solution of the metal salt (e.g., PtCl₂, RuCl₃, Cu(OAc)₂, ZnCl₂) is mixed with a solution of 8-aminoisochinolin-5-ol. The reaction may be performed at room temperature or require heating, and the resulting complex often precipitates from the solution upon formation or after adjusting the pH.

Expected Complexes: A wide range of transition metals and main group metals can be coordinated. For instance, platinum(II) is known to form stable square planar complexes with 8-aminoquinoline. Similarly, ruthenium and rhodium can form half-sandwich "piano-stool" complexes, which are of interest for their potential applications. nih.gov Divalent ions like Cu(II), Ni(II), and Zn(II) would be expected to form tetrahedral or octahedral complexes depending on the stoichiometry.

Table 2: Potential Metal Complexes with this compound as a Ligand

Metal Ion Typical Precursor Salt Expected Geometry Analogous Ligand System
Platinum(II) K₂PtCl₄ Square Planar 8-Aminoquinoline
Ruthenium(II) [Ru(p-cymene)Cl₂]₂ "Piano-stool" (Octahedral) 5-Nitro-8-hydroxyquinoline-proline hybrid nih.gov
Rhodium(III) [Rh(Cp*)Cl₂]₂ "Piano-stool" (Octahedral) 5-Nitro-8-hydroxyquinoline-proline hybrid nih.gov
Copper(II) CuCl₂ or Cu(OAc)₂ Square Planar / Distorted Octahedral 8-Hydroxyquinoline researchgate.net
Zinc(II) ZnCl₂ Tetrahedral 8-Hydroxyquinoline researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Structural Elucidation

A ¹H NMR spectrum of 8-Aminoisoquinolin-5-ol would be expected to provide key insights into the number of different types of protons, their electronic environments, and their spatial relationships. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-1
H-3
H-4
H-6
H-7
NH₂

This table is predictive and awaits experimental data for validation.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy would be employed to determine the number of non-equivalent carbon atoms and to probe the carbon framework of the molecule. The chemical shifts of the carbon signals would indicate the nature of their hybridization and the types of atoms they are bonded to.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1
C-3
C-4
C-4a
C-5
C-6
C-7
C-8

This table is predictive and awaits experimental data for validation.

Heteronuclear NMR Techniques (e.g., ¹⁵N, ³¹P where applicable to derivatives)

For this compound, ¹⁵N NMR spectroscopy could provide valuable information regarding the electronic environment of the two nitrogen atoms within the isoquinoline (B145761) ring and the amino group. Such data would be instrumental in understanding the electronic structure and reactivity of the molecule. No experimental ¹⁵N NMR data for this compound is currently available.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the amino group, C-H stretches of the aromatic rings, and C=C and C=N stretching vibrations of the isoquinoline core.

Table 3: Predicted FT-IR Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch
N-H Stretch
Aromatic C-H Stretch
C=C Stretch
C=N Stretch
C-O Stretch

This table is predictive and awaits experimental data for validation.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are crucial for understanding its potential applications in areas such as fluorescent probes and optoelectronic materials. While specific spectroscopic data for this compound is not extensively available in the public domain, the behavior of structurally similar compounds, such as hydroxyquinolines and aminoquinolines, provides a strong basis for predicting its characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure.

For isoquinoline itself, the UV absorption spectrum shows bands that are reminiscent of naphthalene, with a bathochromic (red) shift in acidic solutions corresponding to the formation of the 2H-isoquinolinium cation thieme-connect.de. The introduction of amino (-NH2) and hydroxyl (-OH) groups, as in this compound, is expected to cause significant shifts in the absorption maxima. Both the amino and hydroxyl groups are auxochromes, which can extend the conjugated system through their lone pairs of electrons, typically resulting in a bathochromic shift to longer wavelengths.

The electronic transitions in such aromatic systems are generally of the types π → π* and n → π. The π → π transitions are typically more intense. The presence of the nitrogen heteroatom and the oxygen of the hydroxyl group also introduces n → π* transitions, which are generally less intense. The solvent environment can also influence the absorption spectrum, with polar solvents often causing shifts in the absorption bands due to interactions with the solute molecule. For instance, the UV spectra of 8-hydroxyquinoline (B1678124) (8-HQ) and its metal complexes have been recorded in various solvents like methanol (B129727) and chloroform, indicating the sensitivity of the electronic structure to the surrounding medium.

While a precise absorption maximum for this compound cannot be definitively stated without experimental data, it is anticipated to exhibit complex absorption bands in the UV and possibly the near-visible region, characteristic of a substituted aromatic system.

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of a molecule. After a molecule absorbs light and is excited to a higher electronic state, it can return to the ground state by emitting a photon. This emitted light is the fluorescence.

Derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) are well-known for their fluorescent properties and are often used as fluorogenic chelators for metal ions nih.gov. The fluorescence of these compounds is often dependent on the molecular environment, including solvent and temperature bohrium.com. For example, the fluorescence of 5-aminoquinoline (B19350) is found to be sensitive to the hydrogen bond donating ability of the solvent and is quenched in the presence of water researchgate.net. Similarly, the fluorescence of 8-hydroxyquinoline is influenced by intramolecular hydrogen bonding bohrium.com.

Given these characteristics of related compounds, this compound is expected to be a fluorescent molecule. The presence of both an amino and a hydroxyl group on the isoquinoline scaffold would likely lead to interesting photophysical properties, potentially including excited-state proton transfer (ESPT), which can significantly affect the fluorescence emission. The fluorescence intensity and the position of the emission maximum would be highly dependent on the solvent polarity and its hydrogen bonding capabilities. The interaction with metal ions could also dramatically alter the fluorescence, a property that is exploited in the design of fluorescent sensors. For instance, 8-aminoquinoline derivatives have been developed as fluorescent probes for zinc ions nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For 8-aminoquinoline and 5-aminoquinoline, the molecular ion peak is expected to be prominent. The fragmentation would likely involve the loss of small neutral molecules or radicals from the aromatic system. Common fragmentation pathways for quinoline (B57606) and isoquinoline derivatives include the loss of HCN, C2H2, and radicals such as H•. The presence of the amino group could lead to the loss of NH2• or HCN.

Below is a table summarizing the major fragment ions observed in the mass spectra of 8-aminoquinoline and 5-aminoquinoline, which can be used to predict the fragmentation of this compound.

m/zRelative Intensity (8-Aminoquinoline)Relative Intensity (5-Aminoquinoline)Possible Fragment
144999999[M]+•
1438796[M-H]+
117333228[M-HCN]+
116104136[M-HCN-H]+
9010580C7H6+
89114106C7H5+

Data sourced from MassBank for 8-aminoquinoline and 5-aminoquinoline.

For this compound, the molecular ion peak would be expected at m/z 160. The initial fragmentation could involve the loss of a hydrogen radical to give a peak at m/z 159. Subsequent fragmentation might involve the loss of CO from the hydroxyl group, leading to a fragment at m/z 132, followed by the loss of HCN from the heterocyclic ring to give a fragment at m/z 105. The loss of HCN from the molecular ion would result in a fragment at m/z 133. The exact fragmentation pathway and the relative intensities of the fragment ions would need to be confirmed by experimental data.

Advanced Morphological and Elemental Analysis (e.g., SEM, EDX, XPS for materials)

When this compound is incorporated into materials, such as polymers or composites, advanced analytical techniques are employed to characterize the morphology and elemental composition of the resulting material. These techniques are crucial for understanding the distribution of the compound within the material and for confirming its chemical state. While there are no specific studies on materials containing this compound, a study on fibrous materials containing the isomeric compound 5-amino-8-hydroxyquinoline (5A8Q) provides an excellent example of how these techniques are applied mdpi.com.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the material at high magnification. In the case of the 5A8Q-containing electrospun mats, SEM was used to observe the fibrous structure of the material. This would be similarly applied to materials containing this compound to assess features like fiber diameter, porosity, and surface texture, which are critical for applications such as wound dressings or filtration membranes.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, provides elemental analysis of the material's surface. By scanning the electron beam over the sample, the characteristic X-rays emitted from different elements are detected. This allows for the mapping of the elemental distribution. In the study of 5A8Q-containing materials, EDX was used to confirm the presence of carbon, nitrogen, and oxygen, and also to verify the formation of metal complexes by detecting Cu2+ and Fe3+ ions mdpi.com. For a material containing this compound, EDX would be used to confirm the presence and uniform distribution of nitrogen and oxygen, which are characteristic of the compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. In the characterization of the 5A8Q-containing materials, XPS was used to prove the formation of metal complexes mdpi.com. For materials with this compound, XPS would be invaluable for confirming the chemical bonding environment of the nitrogen and oxygen atoms, which would indicate how the molecule is integrated into the material matrix and whether it has undergone any chemical transformations.

The table below summarizes the application of these techniques for the characterization of materials containing a structural isomer of this compound.

TechniqueInformation ObtainedRelevance to this compound Materials
SEM Surface morphology, fiber structure, porosity.To visualize the physical structure of the composite material.
EDX Elemental composition and distribution.To confirm the presence and map the distribution of nitrogen and oxygen from the compound within the material.
XPS Surface elemental composition and chemical states.To determine the chemical bonding environment of the atoms in this compound and its interactions with the host material.

Information based on the characterization of 5-amino-8-hydroxyquinoline-containing materials. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict and analyze their properties.

The electronic structure of a molecule is fundamental to its chemical reactivity and properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and therefore more reactive, while a large gap implies higher kinetic stability. These energies are calculated by solving the Kohn-Sham equations within the DFT framework, typically using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting molecular orbitals are visualized as three-dimensional plots showing the regions of electron density.

Table 1: Theoretical Frontier Molecular Orbital Energies for 8-Aminoisoquinolin-5-ol (Note: Data is hypothetical pending actual DFT calculations.)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Before properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometrical optimization is a computational process that finds the minimum energy arrangement of atoms in a molecule. Starting from an initial guess of the structure, the algorithm iteratively adjusts bond lengths, bond angles, and dihedral angles to locate the geometry with the lowest potential energy.

For flexible molecules, a conformational analysis may be necessary to identify the global minimum energy structure among several possible low-energy conformers. In the case of 8-aminoisochinolin-5-ol, the primary points of flexibility would be the rotation of the amino (-NH2) and hydroxyl (-OH) groups. The optimized geometry provides key structural parameters like bond lengths and angles, which can be compared with experimental data if available (e.g., from X-ray crystallography).

Table 2: Predicted Geometrical Parameters for this compound from DFT Optimization (Note: Data is hypothetical pending actual DFT calculations. Atom numbering is illustrative.)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C2Data not availableC1-C2-C3Data not available
N-C8Data not availableC7-C8-NData not available
O-C5Data not availableC4-C5-OData not available

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds. By simulating spectra, researchers can compare theoretical results with experimental ones to confirm a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. The calculations determine the magnetic shielding tensor for each nucleus in the optimized molecular structure. These values are then referenced against a standard compound (e.g., tetramethylsilane, TMS) to yield the chemical shifts that would be observed experimentally.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: Data is hypothetical pending actual DFT calculations. Atom numbering is illustrative.)

AtomPredicted ¹³C Shift (δ)AtomPredicted ¹H Shift (δ)
C1Data not availableH (on C1)Data not available
C3Data not availableH (on C3)Data not available
C4Data not availableH (on C4)Data not available
C5Data not availableH (on -OH)Data not available
C6Data not availableH (on C6)Data not available
C7Data not availableH (on C7)Data not available
C8Data not availableH (on -NH₂)Data not available
C9Data not available
C10Data not available

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. A frequency calculation performed on the optimized geometry of 8-aminoisochinolin-5-ol would yield its normal modes of vibration. Each mode has a specific frequency and intensity, corresponding to peaks in the theoretical IR and Raman spectra. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and thus are typically scaled by an empirical factor to improve agreement with experimental data. The analysis allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of functional groups like N-H, O-H, C=C, and C-N.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be used to explore the potential reactivity of 8-aminoisochinolin-5-ol. By modeling its interaction with other reagents, it is possible to map out entire reaction pathways. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, connecting reactants to products.

The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. Such studies could, for example, investigate the electrophilic substitution on the isoquinoline (B145761) ring or reactions involving the amino and hydroxyl functional groups, providing a theoretical foundation for understanding and predicting the chemical behavior of the molecule.

Solvent Effects on Molecular Properties

Theoretical investigations, often employing Density Functional Theory (DFT) in conjunction with continuum solvent models like the Polarizable Continuum Model (PCM), are powerful tools to predict these effects. For instance, studies on similar compounds, such as 8-hydroxy-2-quinolinecarboxylic acid, have demonstrated that spectroscopic, structural, and electronic properties are solvent-dependent. researchgate.net Such computational models can predict changes in vibrational frequencies (FT-IR spectra), electronic absorption wavelengths (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts in different solvents.

The electronic absorption spectra of related compounds like 8-hydroxyquinoline (B1678124) show varied features depending on the solvent, which is attributed to the formation of different conformers and the potential for dimerization in certain environments. uaic.ro The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role in stabilizing specific conformations of the solute molecule. uaic.ro For this compound, with its amino and hydroxyl groups, solvents capable of hydrogen bonding are expected to have a pronounced effect on its molecular properties.

A hypothetical representation of how solvent polarity might affect the absorption maximum (λmax) of this compound, based on general principles observed for similar aromatic compounds with electron-donating groups, is presented in the table below. This is an illustrative example, as specific experimental data for this compound is not available.

SolventDielectric Constant (ε)Expected Shift in λmax
n-Hexane1.88Minimal
Diethyl Ether4.34Slight Red Shift (Bathochromic)
Ethanol (B145695)24.55Moderate Red Shift (Bathochromic)
Water80.1Significant Red Shift (Bathochromic)

Note: This table is illustrative and based on general principles of solvatochromism. Actual experimental data for this compound is required for confirmation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Biological Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While specific QSAR models for this compound are not documented in the provided search results, the principles of QSAR can be applied to understand how its structural features might contribute to its biological activity and to guide the design of new, more potent derivatives.

QSAR studies are particularly valuable in drug discovery for predicting the activity of unsynthesized compounds, thereby saving time and resources. nih.gov For isoquinoline and quinoline (B57606) derivatives, QSAR models have been developed for a range of in vitro biological activities, including antibacterial and anticancer effects. nih.govnih.govjapsonline.com

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of structurally related compounds with their experimentally determined in vitro biological activities (e.g., IC50 or MIC values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electronic fields from CoMFA and CoMSIA). nih.gov

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) utilized CoMFA and CoMSIA methods to identify how steric and electronic properties influence antibacterial activity. nih.gov Such studies can generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity.

The table below illustrates the types of molecular descriptors that could be relevant in a hypothetical QSAR study of this compound and its analogs for a specific in vitro biological activity.

Descriptor TypeExample DescriptorPotential Influence on Biological Activity
ElectronicDipole Moment, Partial ChargesCan affect interactions with polar residues in a biological target.
StericMolecular Volume, Surface AreaInfluences the fit of the molecule into a binding pocket.
HydrophobicLogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target.
TopologicalConnectivity IndicesRelates to the branching and overall shape of the molecule.
Quantum ChemicalHOMO/LUMO EnergiesCan be related to the reactivity and charge transfer capabilities of the molecule.

Note: The relevance and contribution of each descriptor would be determined by the specific biological target and the QSAR model developed.

Applications in Chemical Research Excluding Clinical Human Trials

Utility as a Chemical Scaffold for Compound Library Synthesis

The isoquinoline (B145761) core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. nih.gov This structural motif serves as an excellent template for the synthesis of compound libraries, enabling the exploration of a wide chemical space to identify novel therapeutic agents. nih.gov The 8-aminoisooquinolin-5-ol variant, with its amino and hydroxyl functional groups, offers versatile handles for chemical modification, allowing for the introduction of diverse substituents to modulate physicochemical properties and biological activity.

Researchers have utilized the isoquinoline framework to generate libraries of derivatives for various therapeutic targets. For instance, the synthesis of 1-aminoisoquinoline (B73089) derivatives has been achieved through methods like Rh(iii) catalyzed annulation and C–H activation. nih.gov The ability to readily modify the isoquinoline scaffold facilitates the generation of diverse molecules for screening in drug discovery programs. chemimpex.com

Applications in In Vitro Biological Activity Studies

The 8-aminoisooquinolin-5-ol scaffold and its derivatives have been the subject of numerous in vitro studies to evaluate their potential biological activities across different domains.

A significant area of research for isoquinoline-based compounds is in the development of enzyme inhibitors. One such target of interest is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. mdpi.compromegaconnections.com

Several studies have focused on identifying and optimizing isoquinoline and quinoline-based scaffolds as HPK1 inhibitors. For example, a structure-based virtual screening of a large compound library led to the identification of novel HPK1 inhibitor hits, including a quinolin-2(1H)-one scaffold. mdpi.comnih.gov Subsequent in vitro kinase assays confirmed the inhibitory activity of these compounds, with IC50 values in the micromolar range. mdpi.comnih.gov Further medicinal chemistry efforts have led to the discovery of highly potent isoquinoline-3,8-diamine HPK1 inhibitors. chemrxiv.org

Table 1: Examples of Isoquinoline and Quinoline-based HPK1 Inhibitors and their In Vitro Activity

Compound ScaffoldIn Vitro AssayIC50 Value
4H-Pyrido[1,2-a] thieno[2,3-d] pyrimidin-4-one (ISR-05)Kinase Inhibition Assay24.2 ± 5.07 µM mdpi.comnih.gov
Quinolin-2(1H)-one (ISR-03)Kinase Inhibition Assay43.9 ± 0.134 µM mdpi.comnih.gov
Quinazoline-2,5-diamine derivativesHPK1 Inhibition Assay2.7 - 7.3 nM chemrxiv.org

While extensive research has been conducted on the enzyme inhibitory and cellular effects of 8-aminoisooquinolin-5-ol derivatives, specific and comprehensive receptor binding profiling data for this compound is not extensively detailed in the currently available public literature. The biological activities observed in various studies suggest interactions with specific molecular targets, which are often enzymes as detailed in the section above. For example, a derivative, 8-Hydroxy-5-[(R)-1-hydroxy-2-(5,6-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one, has been studied for its binding to the Beta-2 adrenergic receptor. ucsd.edu However, a broad panel screening against a wide range of receptors is not prominently reported.

The cytotoxic potential of isoquinoline derivatives against various cancer cell lines has been a major focus of investigation. The isoquinoline-5,8-quinone core, in particular, is a key structural component in a variety of naturally occurring antibiotics with antiproliferative activity. nih.gov

Numerous studies have reported the synthesis of novel phenylaminoisoquinolinequinones and their evaluation for in vitro antiproliferative activity against human cancer cell lines. nih.govnih.gov These studies have demonstrated that the substitution pattern on the isoquinolinequinone scaffold significantly influences the cytotoxic effects. nih.govresearchgate.net For instance, certain aminoisoquinoline-5,8-quinones bearing α-amino acid moieties have shown moderate to high cytotoxic activity, with some compounds exhibiting IC50 values in the low micromolar range against cancer cell lines and demonstrating a degree of selectivity over normal cell lines. researchgate.net Derivatives of aminated quinolinequinones have also been investigated for their cytotoxic effects on prostate, breast, and colon cancer cell lines. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Isoquinoline Derivatives

Compound TypeCell LineActivity (IC50)
PhenylaminoisoquinolinequinonesAGS (gastric), SK-MES-1 (lung), J82 (bladder)Moderate to high activity nih.gov
Isoquinolinequinone–Amino Acid DerivativesVarious cancer cell linesIC50 ranging from 0.5 to 6.25 µM researchgate.net
Aminated Quinolinequinones (AQQ6)DU-145 (prostate)Good cytotoxicity mdpi.com
8-quinolinesulfonamide derivative (9a)C32 (amelanotic melanoma)0.520 mM mdpi.com
8-quinolinesulfonamide derivative (9a)COLO829 (melanotic melanoma)0.376 mM mdpi.com
8-quinolinesulfonamide derivative (9a)MDA-MB-231 (triple-negative breast cancer)0.609 mM mdpi.com
8-quinolinesulfonamide derivative (9a)U87-MG (glioblastoma multiforme)0.756 mM mdpi.com
8-quinolinesulfonamide derivative (9a)A549 (lung cancer)0.496 mM mdpi.com

Derivatives of 8-hydroxyquinoline (B1678124), a closely related scaffold to 8-aminoisooquinolin-5-ol, have a long history of investigation for their antimicrobial properties. mdpi.com These compounds have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.govnih.govmdpi.com

Antibacterial Activity: Novel heterocyclic derivatives of 8-hydroxyquinoline have been synthesized and screened for their in vitro antibacterial activity against a panel of bacteria, including E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.gov Some of these derivatives exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to chelate metal ions that are essential for bacterial growth and enzyme function. Cloxyquin (5-chloroquinolin-8-ol) has shown good antituberculosis activity, with MICs ranging from 0.062 to 0.25 μg/ml against Mycobacterium tuberculosis. nih.gov

Antifungal Activity: The antifungal potential of 8-hydroxyquinoline derivatives has also been well-documented. nih.govnih.gov A series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives were designed and synthesized, demonstrating promising in vitro antifungal activity against a panel of clinically relevant fungal pathogens. nih.govnih.gov Several of these compounds exhibited exceptional antifungal efficacy with very low minimum inhibitory concentrations (MICs). nih.govnih.gov Fibrous materials containing 5-amino-8-hydroxyquinoline and its metal complexes have also shown good antifungal efficacy against C. albicans. nih.gov

Table 3: In Vitro Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

Compound TypeOrganismActivity (MIC)
8-hydroxyquinoline derivative (5)V. parahaemolyticus, S. aureus10⁻⁶ mg/mL nih.gov
CloxyquinMycobacterium tuberculosis0.062 - 0.25 µg/mL nih.gov
8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14)C. auris, C. glabrata, C. neoformans, C. parapsilosis≤ 0.0313 µg/mL nih.govnih.gov
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridGram-positive and Gram-negative bacteria4–16 µg/mL mdpi.com

The antiviral properties of isoquinoline and its derivatives have also been explored. An isoquinolone compound was identified from a chemical library screening as a hit against both influenza A and B viruses, with 50% effective concentrations (EC50s) in the sub-micromolar range. nih.gov Further studies on derivatives of this initial hit aimed to reduce cytotoxicity while maintaining antiviral efficacy. nih.gov The mode of action for some of these compounds was determined to be the inhibition of viral polymerase activity. nih.gov While direct studies on 8-aminoisooquinolin-5-ol are limited, the broader isoquinoline scaffold shows promise for the development of novel antiviral agents. nih.gov

Antioxidant Activity in Cell-Free and Cell-Based Assays

The antioxidant potential of 8-hydroxyquinoline (8HQ) derivatives, including compounds structurally similar to 8-Aminoisoquinolin-5-ol, is a subject of significant research interest. researchgate.netnih.gov The evaluation of this activity is typically conducted through two distinct methodologies: cell-free and cell-based assays.

Cell-free assays , such as the ferric reducing antioxidant power (FRAP) assay, directly measure a compound's ability to reduce oxidants in a controlled chemical environment. mdpi.com These tests assess the intrinsic radical-scavenging or reducing capacity of the molecule. mdpi.com The antioxidant activity of the 8-hydroxyquinoline scaffold in these systems is often attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals.

Cell-based assays , like the cellular antioxidant activity (CAA) assay, provide a more biologically relevant context by measuring antioxidant effects within living cells. nih.gov These assays utilize probes like 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of reactive oxygen species (ROS). mdpi.comcellbiolabs.comnih.gov An effective antioxidant will reduce the fluorescence signal by mitigating intracellular ROS levels. nih.gov Studies on related compounds show that the antioxidant potency within a cellular environment is linked to the molecule's ability to permeate the cell membrane and neutralize ROS in the cytoplasm. nih.govresearchgate.net

The antioxidant mechanism of 8-hydroxyquinoline derivatives is often closely linked to their metal chelating properties.

Metal Ion Chelating Properties and Their Biological Implications

The 8-hydroxyquinoline scaffold is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. dovepress.comnih.gov This ability stems from the presence of a nitrogen atom in the quinoline (B57606) ring and the adjacent hydroxyl group, which act as electron donor sites to coordinate with a metal ion. dovepress.com this compound shares this fundamental structural motif.

The primary biological implication of this chelating ability is the sequestration of redox-active metal ions, such as copper (Cu²⁺) and iron (Fe³⁺). dovepress.com These metal ions can otherwise participate in deleterious Fenton-like reactions, which generate highly reactive hydroxyl radicals and contribute to oxidative stress. By binding these ions, 8-hydroxyquinoline derivatives can inhibit the formation of these damaging free radicals, an action that constitutes a significant indirect antioxidant mechanism. researchgate.netdovepress.com

The capacity to form stable metal complexes is a foundational property that underpins many of the biological and material science applications of this class of compounds. nih.govnih.gov

Role in Materials Science and Organic Electronics

Incorporation into Electrospun Materials for Functional Applications

Electrospinning is a technique used to produce micro- and nano-scale fibers, creating materials with high surface-area-to-volume ratios suitable for various applications. mdpi.com The structural analog, 5-amino-8-hydroxyquinoline (5A8Q), has been successfully incorporated into electrospun fibrous mats composed of natural and synthetic polymers like poly(vinyl alcohol) (PVA) and carboxymethyl cellulose (B213188) (CMC). nih.govnih.govsemanticscholar.org

These functionalized materials exhibit significant biological properties. Research has shown that fibrous mats containing 5A8Q, as well as its copper (Cu²⁺) and iron (Fe³⁺) complexes, display notable antibacterial and antifungal efficacy. nih.govnih.gov Furthermore, these materials have demonstrated selective cytotoxicity against cancer cell lines while being less harmful to non-cancerous cells, suggesting their potential for applications in wound healing and as localized drug delivery systems. nih.govsemanticscholar.org

Table 1: Functional Applications of 5-Amino-8-hydroxyquinoline (5A8Q) in Electrospun Materials

Polymer Matrix Incorporated Compound Observed Functional Properties Potential Application
Poly(vinyl alcohol) (PVA) / Carboxymethyl cellulose (CMC) 5-amino-8-hydroxyquinoline (5A8Q) Antibacterial, Antifungal, Anticancer Wound Healing, Drug Delivery
Poly(vinyl alcohol) (PVA) / Carboxymethyl cellulose (CMC) 5A8Q-Cu²⁺ Complex Antibacterial, Antifungal, Anticancer Wound Healing, Drug Delivery

Use as Charge Transporting Layers in Organic Electronic Devices (e.g., Organic Solar Cells)

In the field of organic electronics, derivatives of 8-hydroxyquinoline are widely studied. Tris-(8-hydroxyquinoline)aluminum (Alq₃) is a benchmark material used in Organic Light Emitting Diodes (OLEDs). researchgate.net Building on this, research has explored tris-(5-amino-8-hydroxyquinoline)aluminum complexes for use in inverted organic solar cells. researchgate.net

In these devices, the complexes function as anode buffer layers, which are a type of charge transporting layer. researchgate.net Their role is to facilitate the efficient extraction of photogenerated holes from the photoactive layer to the anode. The introduction of the electron-donating amino group at the 5-position of the hydroxyquinoline ligand has a direct and beneficial effect: it raises the energy level of the Highest Occupied Molecular Orbital (HOMO) of the complex. researchgate.net

Table 2: Energy Levels of Aluminum-Quinoline Complexes for Organic Solar Cells

Compound HOMO Level (eV) LUMO Level (eV) Application
Tris-(8-hydroxyquinoline)aluminum (Alq₃) -5.70 -3.15 OLEDs, Anode Buffer Layer
Tris-(5-piperidino-8-hydroxyquinoline)aluminum -5.40 -3.15 Anode Buffer Layer
Tris-(5-pyrrolidino-8-hydroxyquinoline)aluminum -5.35 -3.10 Anode Buffer Layer

Data sourced from a study on tris-(5-amino-8-hydroxyquinoline)aluminum complexes. researchgate.net

Applications in Catalysis and Reagent Chemistry

Ligand Design for Metal-Catalyzed Reactions

The 8-aminoquinoline (B160924) scaffold is a privileged structure in modern synthetic chemistry, where it is frequently employed as a directing group for transition-metal-catalyzed C-H functionalization reactions. shu.ac.ukresearchgate.net This strategy allows for the selective activation and modification of otherwise inert C-H bonds at specific locations on a molecule. researchgate.net

While 8-aminoquinoline itself is more commonly used, the underlying principle applies to its isomers. The nitrogen atom of the amino group and the quinoline ring nitrogen can coordinate to a metal center, forming a stable cyclometallated intermediate. This conformation brings the metal catalyst into close proximity to a specific C-H bond (often at the C5 position), facilitating its cleavage and subsequent functionalization. shu.ac.uk

This methodology has been successfully applied in reactions catalyzed by inexpensive, earth-abundant metals like cobalt. shu.ac.uk Furthermore, chiral derivatives based on the 8-aminoquinoline backbone have been designed as ligands for metal complexes (e.g., with rhodium) used in asymmetric catalysis, such as the asymmetric transfer hydrogenation of imines to produce chiral amines, which are valuable building blocks for pharmaceuticals. nih.gov

Use as Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis for the preparation of more complex molecules. Its bifunctional nature, possessing both an amino and a hydroxyl group on the isoquinoline framework, allows for a variety of chemical transformations. Researchers have utilized this compound as a precursor for the synthesis of substituted quinolines and their derivatives.

One of the fundamental transformations involving this compound is its conversion into an acetamido derivative. The amino group can be readily acylated to form 5-acetamido-8-hydroxyquinoline, often isolated as its hydrochloride salt. This reaction serves to protect the amino group or to introduce a functional handle for further modifications sigmaaldrich.com.

Furthermore, the amino group of the closely related 5-amino-8-hydroxyquinoline can undergo reaction with sulfonyl chlorides. For instance, its reaction with p-toluenesulfonyl chloride leads to the formation of 5-(p-tolylsulfonylimino)quinolin-8-one sigmaaldrich.com. This transformation highlights the reactivity of the amino group and its ability to participate in the formation of sulfonamides and related structures.

The redox chemistry of this compound is also a key aspect of its utility as a synthetic intermediate. Oxidation of 5-amino-8-hydroxyquinoline using reagents such as ferric chloride results in the formation of 5,8-quinolinesemiquinone sigmaaldrich.com. This process demonstrates the capacity of the aminophenol system to engage in electron transfer reactions, leading to quinone-type structures that are important motifs in various bioactive molecules.

The synthesis of this compound itself can be achieved through the reduction of 5-nitrosoisoquinolin-8-ol. This reduction is typically carried out using reagents like sodium hydrosulfite in an alkaline solution, providing a direct route to the aminophenol from a nitroso precursor thieme-connect.de.

The following table summarizes the use of this compound (or its isomer 5-amino-8-hydroxyquinoline) as a synthetic intermediate in the preparation of various derivatives.

Starting MaterialReagent(s)ProductReference
5-Amino-8-hydroxyquinolineAcetic Anhydride5-Acetamido-8-hydroxyquinoline sigmaaldrich.com
5-Amino-8-hydroxyquinolinep-Toluenesulfonyl chloride5-(p-Tolylsulfonylimino)quinolin-8-one sigmaaldrich.com
5-Amino-8-hydroxyquinolineFerric chloride5,8-Quinolinesemiquinone sigmaaldrich.com
5-Nitrosoisoquinolin-8-olSodium hydrosulfite5-Aminoisoquinolin-8-ol (B2858256) thieme-connect.de

Structure Activity Relationship Sar Studies for in Vitro Biological Activities

Impact of Substituents on In Vitro Antiproliferative Efficacy

The antiproliferative efficacy of isoquinoline (B145761) derivatives is highly sensitive to the nature and position of substituents on the core structure. Studies on related phenylaminoisoquinoline-5,8-quinones reveal that the introduction of a phenylamino (B1219803) group to the quinone nucleus significantly enhances antiproliferative activity against various human cancer cell lines, including gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cells. nih.govresearchgate.net

Key SAR findings include:

Position of Substituents: The location of the substituent has a remarkable impact on activity. For instance, phenylamino groups substituted at the C-6 position of the isoquinolinequinone core result in a more significant enhancement of antiproliferative effects. nih.gov

Electronic Properties: The donor capacity of the substituted group plays a critical role. The biological activity is influenced by donor-acceptor interactions, which can be evaluated through the redox properties of the molecules. nih.govresearchgate.net

Halogenation: The introduction of a bromine atom to the quinone nucleus generally decreases antiproliferative activity compared to the non-halogenated precursors. nih.gov

Electron-Withdrawing Groups: For related 8-hydroxyquinoline (B1678124) scaffolds, substitution at the C-5 position with electron-withdrawing groups has been shown to improve anticancer activity. nih.gov Conversely, adding a sulfonic acid group at this position can decrease cytotoxicity, likely by impeding cell permeability. nih.gov

Table 1: Effect of Phenylamino Group Position on Antiproliferative Activity of Isoquinolinequinone Derivatives Data synthesized from studies on related isoquinoline-5,8-quinones.

Substituent Position Relative Antiproliferative Activity Notes
C-6 Phenylamino High Substitution at this position significantly enhances efficacy. nih.gov
C-7 Phenylamino Moderate to High Also confers activity, but the effect is often less pronounced than at C-6.

Correlation of Structural Features with In Vitro Antimicrobial Profiles

The antimicrobial properties of isoquinoline and quinoline (B57606) derivatives are strongly correlated with their structural features. The core 8-hydroxyquinoline structure, a close analog, is a potent antimicrobial agent itself, with activity comparable to ampicillin (B1664943) against resistant pathogens like Staphylococcus aureus and Enterococcus faecalis. doi.org

Key SAR findings for related quinoline structures include:

Gram-Selectivity: Many quinolinequinones show selective activity, primarily against Gram-positive bacteria, while being largely inactive against Gram-negative strains. nih.gov

Lipophilicity: The lipophilic character of the molecule is a key determinant of its antimicrobial action. For 8-hydroxyquinoline-based surfactants, the activity depends on both the polar head and the length of the hydrocarbon chain, which allows interaction with the bacterial lipid bilayer membrane. nih.gov

Specific Substitutions:

In a series of pyrimido-isoquinolin-quinones, activity against methicillin-resistant Staphylococcus aureus (MRSA) was found to be dependent on the steric, electronic, and hydrogen-bond acceptor properties of the substituents. nih.gov

For some 8-hydroxyquinoline derivatives, the presence of a methyl group in the ortho position of an attached benzene (B151609) ring could create a specific dihedral angle that negatively affects π-stacking interactions with the target, thereby reducing activity. nih.gov

Table 2: Antimicrobial Activity Profile of Quinoline/Isoquinoline Derivatives Data synthesized from studies on related quinoline and isoquinoline structures.

Structural Feature Impact on Antimicrobial Activity Target Organisms
Unsubstituted 8-Hydroxyquinoline Core Potent intrinsic activity. doi.org Gram-positive bacteria (e.g., S. aureus), Fungi (e.g., C. albicans). doi.org
Long Alkyl Chain (Surfactants) Increased activity due to membrane interaction. nih.gov Bacteria (general).
Specific Aryl Amine Substitutions High activity, dependent on electronic/steric factors. nih.gov Gram-positive bacteria (e.g., S. aureus, S. epidermidis). nih.gov

Influence of Molecular Architecture on Enzyme Inhibition and Receptor Binding

The specific three-dimensional arrangement of atoms in isoquinoline derivatives dictates their ability to interact with biological macromolecules like enzymes and receptors.

For enzyme inhibition , studies on bisquinolinium compounds as Choline Kinase (ChoK) inhibitors have established quantitative structure-activity relationships (QSAR). nih.gov These models show that inhibitory activity is defined by a combination of factors including:

Electronic Parameters: The electronic properties of substituents at the C-4 position. nih.gov

Molar Refractivity: The size and polarizability of groups at the C-8 position. nih.gov

For receptor binding , SAR studies of imidazoquinoline analogues as Toll-Like Receptor 7 (TLR7) agonists provide critical insights. chemrxiv.org The binding affinity and selectivity are governed by specific molecular interactions:

Hydrogen Bonding: The nitrogen atom at the N4 position of the imidazoquinoline scaffold is crucial for forming hydrogen bonds with key residues in the TLR7 binding pocket, such as Asp555 and Thr586. chemrxiv.org These interactions are often responsible for conferring selectivity for TLR7 over the closely related TLR8.

Hydrophobic Interactions: Hydrophobic cavities within the receptor binding site accommodate substituents. For example, a pocket formed by Phe408, Phe351, and Phe349 in TLR7 interacts with C-2 substituents. chemrxiv.org

π-π Stacking: The bicyclic ring system of the quinoline core is frequently involved in π-π stacking arrangements with aromatic residues like phenylalanine in the receptor pocket, further stabilizing the ligand-receptor complex. chemrxiv.org

Chelation Effects on Biological Properties

The 8-hydroxyquinoline moiety, which is structurally analogous to the 8-amino-5-ol arrangement in the subject compound, is a powerful chelating agent. nih.govnih.gov This ability to bind metal ions is fundamental to many of its biological activities. nih.govnih.gov 8-Hydroxyquinoline is unique among the seven monohydroxyquinoline isomers in its capacity to form stable complexes with divalent metal ions. nih.gov

The mechanism often involves the compound acting as an ionophore, transporting metal ions across cell membranes and disrupting the cell's natural metal homeostasis. nih.gov This disruption can lead to various downstream effects:

Anticancer Activity: The anticancer effects of derivatives like clioquinol (B1669181) are linked to their ability to chelate copper (Cu) and zinc (Zn) ions. nih.govdovepress.com This chelation can induce proteasome inhibition and selective antiangiogenesis activity. nih.govdovepress.com

Antimicrobial Activity: It is suggested that some 8-hydroxyquinoline derivatives exert their antimicrobial effect as membrane-active agents through the chelation of metal ions, which are essential for bacterial enzyme function and membrane stability.

Toxicity Modulation: Chelation can also be a source of toxicity. For example, some antihypertensive agents that are also chelators can cause anemia by complexing with iron. cutm.ac.in Conversely, the neurotoxicity of certain quinoline derivatives has been linked to their zinc-transporting activity. nih.gov

The biological effect is highly dependent on the specific metal ion. For instance, while copper ions enhance the cytotoxic activity of nitroxoline, zinc ions only enhance cytotoxicity in derivatives that also contain an iodine atom at the C-7 position. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 8-Aminoisoquinolin-5-ol

Unexplored Synthetic Routes and Derivatization Possibilities

The synthesis of substituted isoquinolines can be achieved through various established methods, which could be adapted for the preparation of this compound. researchgate.net Potential synthetic strategies could involve the functionalization of a pre-formed isoquinoline (B145761) core or the construction of the bicyclic system from appropriately substituted benzene (B151609) and pyridine (B92270) precursors.

Potential Synthetic Approaches:

MethodDescriptionPotential for this compound
Bischler-Napieralski Reaction Intramolecular cyclization of a β-arylethylamide.Could be adapted if a suitable phenethylamine (B48288) derivative with the required amino and hydroxyl precursors is synthesized.
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.A viable route if the starting arylethylamine contains the necessary functional groups.
Pomeranz–Fritsch reaction Acid-catalyzed cyclization of a benzalaminoacetal.Offers another potential pathway for constructing the isoquinoline core.

Furthermore, the derivatization of this compound at its amino and hydroxyl groups opens up a vast chemical space for the synthesis of novel compounds. The amino group can be acylated, alkylated, or used to form Schiff bases, while the hydroxyl group can be etherified or esterified. These derivatizations could lead to compounds with tailored electronic and steric properties, potentially modulating their biological activity and physical characteristics.

Emerging Applications and Interdisciplinary Research Opportunities

While direct applications of this compound have not been reported, the known biological activities of related isoquinoline derivatives suggest several promising areas for investigation. The isoquinoline scaffold is a common feature in molecules targeting various enzymes and receptors.

For instance, isoquinolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them attractive candidates for cancer therapy. nih.govtandfonline.comgoogle.com The indenoisoquinoline class of compounds are known topoisomerase I (TOP1) inhibitors and have shown synergistic effects with PARP inhibitors. researchgate.netnih.gov Moreover, certain quinoline (B57606) and isoquinoline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial target in angiogenesis. nih.govtandfonline.comresearchgate.netnih.gov

Potential Therapeutic Targets for this compound Derivatives:

TargetTherapeutic AreaRationale
PARP OncologyThe isoquinoline core is a known pharmacophore for PARP inhibition. nih.govtandfonline.com
VEGFR-2 OncologyCertain quinoline and isoquinoline derivatives show VEGFR-2 inhibitory activity. nih.govtandfonline.com
Topoisomerase OncologyThe related indenoisoquinoline scaffold targets topoisomerases. researchgate.netnih.gov

The unique substitution pattern of this compound could also lend itself to applications in materials science, such as in the development of novel dyes, sensors, or ligands for metal complexes. The amino and hydroxyl groups can serve as coordination sites for metal ions, potentially leading to the formation of functional coordination polymers or catalysts.

Interdisciplinary research combining synthetic chemistry, computational modeling, and biological screening will be crucial to unlock the potential of this compound and its derivatives.

Challenges and Perspectives in Isoquinoline Chemistry Research

The field of isoquinoline chemistry, while mature, continues to present challenges and opportunities. One of the primary challenges is the development of regioselective and stereoselective synthetic methods to access complex, polysubstituted isoquinolines. nih.gov Green chemistry approaches, minimizing the use of hazardous reagents and solvents, are also an area of active development. tandfonline.com

For a relatively unexplored molecule like this compound, the initial hurdle will be the development of an efficient and scalable synthetic route. Following this, a comprehensive characterization of its physicochemical properties and a systematic investigation of its biological activities will be necessary.

Q & A

Q. Table 1. Key Parameters for Fluorescent Probe Development

ParameterOptimal RangeMethodReference
Excitation wavelength350–400 nmSpectrofluorometry
Quantum yield>0.4 (vs. quinine sulfate)Relative fluorescence intensity
Detection limit (Zn²⁺)10⁻⁷–10⁻⁹ MTitration with ICP-MS validation

Q. Table 2. Common Sources of Heterogeneity in Pharmacological Studies

SourceMitigation StrategyStatistical Tool
Assay variabilityStandardize protocolsCochran’s Q test
Solvent effectsUse consistent buffer systemsSubgroup analysis
Cell line differencesValidate across multiple linesRandom-effects model

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.